molecular formula C7H7N3O5 B184574 4-Methoxy-2,3-dinitroaniline CAS No. 5473-00-7

4-Methoxy-2,3-dinitroaniline

Cat. No.: B184574
CAS No.: 5473-00-7
M. Wt: 213.15 g/mol
InChI Key: KKIFNGUMEDQAHY-UHFFFAOYSA-N
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Description

4-Methoxy-2,3-dinitroaniline is an organic compound with the molecular formula C7H7N3O5. It is a derivative of aniline, characterized by the presence of methoxy and dinitro functional groups attached to the benzene ring. This compound is known for its applications in various fields, including chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2,3-dinitroaniline typically involves the nitration of 4-methoxyaniline. The process begins with the diazotization of 4-methoxyaniline, followed by nitration using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the 2 and 3 positions on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process involves stringent safety measures due to the handling of strong acids and the exothermic nature of the nitration reaction.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-2,3-dinitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions, leading to the formation of different derivatives.

    Oxidation: Although less common, the compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Reduction: 4-Methoxy-2,3-diaminoaniline.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

    Oxidation: Quinone derivatives.

Scientific Research Applications

4-Methoxy-2,3-dinitroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Materials Science: The compound is studied for its potential use in the development of nonlinear optical materials due to its electronic properties.

    Biology and Medicine: Research is ongoing to explore its potential as a precursor for bioactive molecules and its interactions with biological systems.

    Industry: It is used in the production of specialty chemicals and as a reagent in analytical chemistry.

Mechanism of Action

The mechanism of action of 4-Methoxy-2,3-dinitroaniline involves its interaction with molecular targets through its nitro and methoxy groups. The nitro groups can participate in redox reactions, while the methoxy group can influence the compound’s electronic properties. These interactions can affect various biochemical pathways, making the compound a subject of interest in medicinal chemistry.

Comparison with Similar Compounds

    4-Methoxy-2-nitroaniline: Lacks one nitro group compared to 4-Methoxy-2,3-dinitroaniline.

    2,4-Dinitroaniline: Has nitro groups at different positions on the benzene ring.

    4-Nitroaniline: Contains only one nitro group and lacks the methoxy group.

Uniqueness: this compound is unique due to the specific positioning of its functional groups, which imparts distinct electronic and chemical properties. This makes it particularly useful in applications requiring precise control over molecular interactions and reactivity.

Properties

IUPAC Name

4-methoxy-2,3-dinitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O5/c1-15-5-3-2-4(8)6(9(11)12)7(5)10(13)14/h2-3H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKIFNGUMEDQAHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)N)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70970049
Record name 4-Methoxy-2,3-dinitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70970049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5473-00-7
Record name MLS002639285
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29553
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Methoxy-2,3-dinitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70970049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-METHOXY-2,3-DINITROANILINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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